molecular formula C21H22N2O3 B5141700 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione

4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione

Cat. No. B5141700
M. Wt: 350.4 g/mol
InChI Key: GPZWYELVBSIDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme that plays a significant role in many physiological processes, including cell signaling, metabolism, and gene expression. The inhibition of PKA by H-89 has been shown to have various scientific research applications, making it a valuable tool for investigating the role of PKA in cellular processes.

Mechanism of Action

4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a reduction in PKA-mediated cellular processes. The inhibition of PKA by 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to have various downstream effects, including the regulation of gene expression and the modulation of cellular metabolism.
Biochemical and Physiological Effects:
The inhibition of PKA by 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to have various biochemical and physiological effects. It has been shown to regulate the expression of various genes involved in cellular processes such as cell cycle regulation, apoptosis, and metabolism. 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has also been shown to modulate the activity of various enzymes involved in cellular metabolism, including glycogen synthase and pyruvate dehydrogenase.

Advantages and Limitations for Lab Experiments

The use of 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in scientific research has several advantages. It is a potent and selective inhibitor of PKA, making it a valuable tool for investigating the role of PKA in cellular processes. 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is also relatively easy to use and can be administered to cells or animals in a variety of ways, including injection and cell culture. However, there are also limitations to the use of 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in scientific research. It has been shown to have off-target effects on other enzymes, including protein kinase G and protein kinase C. Additionally, the use of 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in vivo can be challenging due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in scientific research. One potential area of investigation is the role of PKA in various diseases, including cancer and cardiovascular disease. 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione could also be used to investigate the role of PKA in the regulation of cellular metabolism and energy homeostasis. Additionally, the development of more potent and selective inhibitors of PKA could lead to new insights into the role of this critical enzyme in cellular processes.

Synthesis Methods

The synthesis of 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with isoquinoline to form the corresponding amide, which is subsequently reacted with sec-butylamine to form the final product, 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione.

Scientific Research Applications

4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been used extensively in scientific research to investigate the role of PKA in various cellular processes. It has been shown to inhibit PKA activity in a dose-dependent manner, making it a valuable tool for studying the effects of PKA inhibition on cellular processes such as gene expression, metabolism, and cell signaling. 4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has also been used to investigate the role of PKA in various diseases, including cancer, diabetes, and cardiovascular disease.

properties

IUPAC Name

4-(butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-14(2)22-13-19-17-7-5-6-8-18(17)20(24)23(21(19)25)15-9-11-16(26-3)12-10-15/h5-14,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWYELVBSIDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=C(N(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one

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